Product packaging for Octahydrofuro[3,4-b]pyridine(Cat. No.:CAS No. 933704-82-6)

Octahydrofuro[3,4-b]pyridine

Cat. No.: B3307617
CAS No.: 933704-82-6
M. Wt: 127.18 g/mol
InChI Key: ZZWFAKPWUUTAEQ-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-b]pyridine is a saturated fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This structure features a tetrahydrofuran ring fused to a piperidine ring, creating a versatile and chiral scaffold. Its core framework is recognized as a privileged structure in drug discovery, particularly for its resemblance to bioactive natural products and its presence in compounds with a range of pharmacological activities . The specific stereochemistry of the molecule is critical for its application; available enantiomers include (4aR,7aS)- and (4aS,7aR)- this compound . This compound's primary research value lies in its role as a key synthetic intermediate or a core scaffold. It has been identified as a fundamental structural component of complex marine natural products, such as zamamiphidin A, which exhibits antibacterial properties . Furthermore, fused heterocyclic systems like this compound are frequently investigated in the development of therapeutic agents due to their ability to improve solubility, polarity, and hydrogen-bonding capacity, which can positively influence the pharmacokinetic profile of drug candidates . Researchers utilize this chiral building block in asymmetric synthesis campaigns and for constructing molecules with potential biological activity. The compound is offered for scientific research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3307617 Octahydrofuro[3,4-b]pyridine CAS No. 933704-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWFAKPWUUTAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Stereochemical Considerations of Octahydrofuro 3,4 B Pyridine

Fundamental Ring System and Atom Connectivity

The core structure of octahydrofuro[3,4-b]pyridine consists of a saturated pyridine (B92270) ring fused to a saturated furan (B31954) ring. Specifically, the furan ring is fused at the 3 and 4 positions of the pyridine ring. This fusion results in a bicyclic system where a nitrogen atom is part of the six-membered ring and an oxygen atom is part of the five-membered ring. The general structure and atom numbering of the this compound ring system are depicted below.

Analysis of Chiral Centers and Potential Stereoisomers

The this compound ring system contains three chiral centers at the bridgehead carbon atoms, C4a and C7a, and at the carbon atom C3a where the two rings are joined. The presence of these three stereocenters gives rise to a number of possible stereoisomers.

The relative stereochemistry at these centers determines whether the ring fusion is cis or trans. In a cis-fused isomer, the substituents at the bridgehead positions are on the same side of the ring system, while in a trans-fused isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers. Therefore, there are a total of 2³ = 8 possible stereoisomers for the parent this compound.

The synthesis of specific stereoisomers is a significant challenge in organic chemistry. rsc.org Researchers have developed various asymmetric synthetic strategies to control the stereochemistry at these chiral centers. rsc.org For instance, the synthesis of the this compound core of zamamiphidin A involved an asymmetric Michael addition to establish the first stereocenter, followed by a sequence of reactions to control the configuration of the other chiral centers. rsc.org

Nomenclature and Stereodescriptors for Distinct Isomers

The systematic naming of the different stereoisomers of this compound requires the use of stereodescriptors to define the absolute configuration at each chiral center. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter.

For example, a specific isomer can be named using the IUPAC nomenclature, which includes the stereochemical descriptors in parentheses at the beginning of the name. An example of a named derivative is rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid. smolecule.com The prefixes cis and trans are also commonly used to describe the relative stereochemistry of the ring fusion. For instance, the term "cis-Octahydrofuro[3,4-c]pyridine" has been used to describe a related isomer. smolecule.com

The table below provides a hypothetical illustration of how the different stereoisomers of the parent this compound could be designated, although the actual synthesis and characterization of all these isomers may not have been reported.

StereoisomerC3a ConfigurationC4a ConfigurationC7a ConfigurationRing Fusion
1RRRtrans
2SSStrans
3RRScis
4SSRcis
5RSRcis
6SRScis
7RSStrans
8SRRtrans

Advanced Synthetic Methodologies for Octahydrofuro 3,4 B Pyridine

Development of Stereoselective Synthetic Routes

Achieving stereochemical control is paramount in the synthesis of complex molecules like octahydrofuro[3,4-b]pyridine, which contains multiple chiral centers. The development of stereoselective synthetic routes ensures the production of a single, desired stereoisomer.

Asymmetric Michael additions are a powerful tool for the stereoselective formation of carbon-carbon bonds, and they have been effectively utilized in the synthesis of the this compound framework. A key example is found in the asymmetric synthesis of the core of the marine natural product zamamiphidin A. rsc.orggoogle.com In this route, a crucial step involves the asymmetric Michael addition of an (R)-N-tert-butanesulfinyl imidate to an enamidomalonate. rsc.orggoogle.com This reaction, facilitated by a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS), proceeds smoothly to install a key stereocenter with high diastereoselectivity. google.com The use of the chiral sulfinyl group as an auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. rsc.orggoogle.com

Table 1: Asymmetric Michael Addition in the Synthesis of a Zamamiphidin A Intermediate

Reactant 1Reactant 2BaseDiastereomeric Ratio (d.r.)YieldSource(s)
(R)-N-tert-butanesulfinyl imidateEnamidomalonateLiHMDS7:172% google.com

Following the establishment of key stereocenters, intramolecular cyclization strategies are employed to construct the fused bicyclic ring system of this compound. These reactions form the tetrahydrofuran (B95107) and piperidine (B6355638) rings in a controlled manner. In the synthesis towards zamamiphidin A, a two-stage cyclization process is implemented. rsc.org

First, the tetrahydrofuran ring is assembled via an intramolecular alkoxide exchange. rsc.org This reaction is typically promoted by a base like triethylamine (B128534) (Et₃N) in refluxing toluene, leading to the formation of the furan (B31954) ring with good yield. rsc.org Subsequently, the piperidine ring is closed through an intramolecular Michael addition. google.com Treatment of the precursor with a base such as sodium hydride (NaH) initiates the cyclization, coupling two carbon atoms (C4 and C4a) to yield the bicyclic this compound intermediate. google.com This sequence of intramolecular reactions is a highly effective strategy for building the core structure. rsc.orggoogle.com

Table 2: Intramolecular Cyclization Steps for this compound Core Formation

Cyclization StepPrecursorReagents/ConditionsProductYieldSource(s)
Tetrahydrofuran ring formationHydroxylated malonate derivativeEt₃N, Toluene, refluxFused tetrahydrofuran intermediate71% rsc.org
Piperidine ring formationEnoate precursorNaH, HMPA, -20 °CBicyclic this compound72% google.com

Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure intermediates. This technique is particularly valuable for separating racemates of key precursors in the synthesis of chiral heterocycles. A patented method for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a structurally related bicyclic system, highlights this approach. google.com The process involves the optical resolution of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate via enzymatic hydrolysis. google.com

This resolution is effectively carried out using a lipase (B570770), such as Candida antarctica lipase B (CALB), or an esterase. google.com The enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high optical purity. google.com This intermediate is then converted into the corresponding hexahydrofuro[3,4-b]pyridine-5,7-dione, demonstrating the utility of enzymatic methods in accessing chiral building blocks for these fused systems. google.com The use of lipases for resolving intermediates is a recurring strategy in the synthesis of complex chiral amines and their precursors. uniovi.es

Table 3: Enzymatic Resolution of a Piperidine-based Intermediate

Racemic SubstrateEnzymeReaction TypeProductOptical PuritySource(s)
dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylateCandida antarctica lipase B (CALB)Hydrolysis(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate>99% google.com

Multi-Component Reactions in Fused Heterocycle Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the atoms of all starting materials, are a cornerstone of efficient heterocyclic synthesis. organic-chemistry.org While specific MCRs for the fully saturated this compound are not extensively documented, MCRs are widely used to construct the unsaturated furo[3,4-b]pyridine core, which can be subsequently reduced. rsc.orgresearchgate.net

For instance, a three-component reaction between an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid can produce furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives in high yields. researchgate.net Another approach involves the reaction of tetronic acid, substituted anilines, malononitrile, and substituted benzaldehydes to yield 1,4,5,7-tetrahydrofuro[3,4-b]pyridine derivatives. rsc.org These MCRs provide rapid access to the complex fused ring system from simple, readily available starting materials. rsc.orgresearchgate.net

Table 4: Examples of Multi-Component Reactions Yielding Furo-Pyridine Scaffolds

Reaction ComponentsProduct TypeCatalyst/SolventYieldSource(s)
Aldehyde, 5-Aminopyrazole, Tetronic AcidFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-oneIonic Liquid (catalyst-free)High researchgate.net
Tetronic Acid, Aniline, Malononitrile, Benzaldehyde1,4,5,7-Tetrahydrofuro[3,4-b]pyridineNot specifiedGood rsc.org
Aldehyde, Tetronic Acid, 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dioneFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidineWater (catalyst-free)N/A researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of the this compound scaffold benefits significantly from various catalytic strategies, particularly those involving transition metals.

Transition metals like palladium, copper, and silver are frequently used to catalyze key bond-forming and cyclization reactions in the synthesis of fused N-heterocycles. mdpi.comnih.govmdpi.com While a broad range of applications exist, specific examples showcase their role in forming skeletons related or identical to furo-pyridines.

In one approach, a cascade 6-endo-dig cyclization to form a pyrazolo[3,4-b]pyridine framework is initiated by a silver salt coordinating to an alkyne, which activates it for nucleophilic attack. mdpi.com Palladium catalysis is also a powerful tool, enabling intramolecular C-H arylation reactions to construct fused heterocyclic systems from appropriately substituted pyridine (B92270) amides. nih.gov Furthermore, copper-mediated reactions, such as the aromatization of an octahydrofuro[2,3-b]pyridine (an isomer of the target compound) using Cu(OAc)₂, have been reported to complete the synthesis of the aromatic furo-pyridine core. clockss.org These examples underscore the versatility of transition metals in orchestrating complex cyclization cascades to build the desired heterocyclic architecture. mdpi.comnih.gov

Organocatalytic Transformations

While well-established for other heterocyclic systems, the application of organocatalysis to the direct asymmetric synthesis of the this compound core is an emerging area of research. The principles of organocatalysis, utilizing small chiral organic molecules to catalyze chemical transformations, offer a powerful platform for the enantioselective construction of complex molecular architectures. Drawing parallels from the synthesis of related fused pyridine and pyran systems, several organocatalytic strategies can be envisioned for the assembly of this compound precursors.

One potential approach involves the asymmetric synthesis of highly functionalized dihydropyran derivatives, which can serve as key intermediates. For instance, the organocatalytic domino Michael-Knoevenagel condensation reaction has been successfully employed to synthesize optically active 3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates. unl.pt A similar strategy, reacting a suitable aldehyde with a 1,3-dicarbonyl compound under the influence of a chiral secondary amine catalyst, could potentially construct the pyran ring of a furo[3,4-b]pyridine precursor with high stereocontrol. au.dk

Furthermore, the enantioselective synthesis of spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] has been achieved through an organocatalyzed three-component cascade reaction. researchgate.net This demonstrates the feasibility of using chiral organocatalysts, such as quinidine-derived squaramides, to control the stereochemistry of complex, multi-ring pyridine-containing systems. Adapting such methodologies to furan-based starting materials could pave the way for the asymmetric synthesis of the furo[3,4-b]pyridine scaffold.

The following table illustrates potential organocatalytic reactions that could be adapted for the synthesis of precursors to this compound, based on successful applications in related systems.

Catalyst TypeReaction TypePotential Application for Furo[3,4-b]pyridine Synthesis
Chiral Secondary Amines (e.g., Proline derivatives)Michael Addition / Domino ReactionsAsymmetric formation of the pyran ring in a furo[3,4-b]pyridine precursor.
Chiral SquaramidesCascade Knoevenagel/Michael/CyclizationEnantioselective construction of a highly substituted furo[3,4-b]pyridine core.
Chiral Phosphoric Acids[3+2] CycloadditionsAsymmetric synthesis of indole-fused scaffolds, adaptable to furan-based systems. bohrium.com

Reductive Strategies for Ring Saturation

The conversion of unsaturated or partially saturated furo[3,4-b]pyridine precursors to the fully saturated this compound system is a critical step that is typically achieved through various reductive methodologies. The choice of reducing agent and reaction conditions is crucial for achieving high yields and, where applicable, controlling the stereochemistry of the final product.

Chemoselective Hydrogenation Reactions

Catalytic hydrogenation is a powerful and widely used method for the reduction of heterocyclic rings. The chemoselective hydrogenation of a furo[3,4-b]pyridine system requires careful selection of the catalyst and reaction conditions to avoid the reduction of other functional groups that may be present in the molecule.

The hydrogenation of substituted pyridines to piperidines is a well-studied transformation. asianpubs.org Catalysts such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly employed. asianpubs.org For instance, the catalytic hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid has been shown to produce the corresponding piperidine derivatives. asianpubs.org

In the context of complex molecules, achieving chemoselectivity is paramount. The use of catalyst poisons can be an effective strategy. For example, a Pd/C-pyridine combination has been used for the selective hydrogenolysis of protecting groups in the presence of other reducible functionalities. researchgate.net This principle can be applied to the selective reduction of the pyridine ring in a furo[3,4-b]pyridine precursor while preserving other sensitive groups.

A relevant example is found in the synthesis of a related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine system, where a catalytic hydrogenation step is employed. google.com The reduction of the pyridine ring of a precursor is carried out using a Pd/C catalyst at elevated temperature and pressure. google.com A similar strategy would be directly applicable to the saturation of a furo[3,4-b]pyridine core.

The table below summarizes typical conditions for the catalytic hydrogenation of pyridine derivatives, which are applicable to the synthesis of this compound.

CatalystSolventPressure (bar)Temperature (°C)Substrate TypeReference
PtO₂Glacial Acetic Acid50-70Room TemperatureSubstituted Pyridines asianpubs.org
10% Pd/CToluene1060Substituted Pyridine Precursor google.com
Rh/CNot specifiedLower atmospheric pressuresNot specifiedPyridines asianpubs.org

Hydride Reductions of Precursor Systems

Hydride-based reducing agents offer a complementary approach to catalytic hydrogenation for the saturation of heterocyclic systems and the reduction of precursor functional groups, such as lactones, amides, or esters, that may be present in the furo[3,4-b]pyridine framework.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups. For example, LiAlH₄ is effective in the reduction of amides to amines. researchgate.net In a synthetic route towards a pyrrolo[3,4-b]pyridine, an alkaline metal hydride such as LiAlH₄ is proposed for the reduction of amide functionalities within the heterocyclic core. google.com This methodology is highly relevant for the reduction of a potential lactam precursor to the corresponding this compound.

The reduction of lactones to diols or cyclic ethers is also a common transformation using hydride reagents. Lithium borohydride (B1222165) (LiBH₄) is often used for the selective reduction of esters and lactones. harvard.edu Borane (B79455) complexes, such as borane-dimethylsulfide (BMS), are also effective for the reduction of amides and lactams. uni-regensburg.de The chemoselective reduction of a lactam in the presence of a lactone has been achieved using borane dimethylsulfide, highlighting the tunable reactivity of hydride reagents. uni-regensburg.de

An important precursor, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, is synthesized via the cyclization of a piperidine derivative. google.com The carbonyl groups in such a dione (B5365651) could be targeted for reduction by hydride reagents to furnish the this compound scaffold.

The following table provides examples of hydride reductions relevant to the synthesis of this compound.

Hydride ReagentSolventFunctional Group ReducedProductReference
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Amide/LactamAmine/Cyclic Amine google.comresearchgate.net
Borane Dimethylsulfide (BH₃·SMe₂)Tetrahydrofuran (THF)LactamCyclic Amine uni-regensburg.de
Lithium Borohydride (LiBH₄)Ether or THFLactoneDiol/Cyclic Ether harvard.edu

Reactivity and Chemical Transformations of the Octahydrofuro 3,4 B Pyridine Scaffold

Functionalization of the Bicyclic Core

Functionalization of the octahydrofuro[3,4-b]pyridine core is key to exploring its structure-activity relationship (SAR) in drug discovery programs. The primary sites for modification are the nitrogen atom of the piperidine (B6355638) ring and, to a lesser extent, the carbon atoms of the bicyclic framework.

The secondary amine in the piperidine ring of the this compound scaffold is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Alkylation: The N-alkylation of related saturated aza-heterocycles is a well-established transformation. Typically, this is achieved by treating the parent heterocycle with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), serves to neutralize the hydrogen halide formed during the reaction. Microwave-assisted N-alkylation has been shown to be an efficient method for similar scaffolds, often leading to reduced reaction times and improved yields mdpi.com. For instance, N-alkylated 1,4-dihydropyridines have been synthesized to explore their biological activities nih.gov. The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile (B52724) being commonly employed.

N-Acylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational preference of the molecule. This transformation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For example, in the synthesis of related pyrrolo[3,4-b]pyridine systems, acetic anhydride (B1165640) has been used for N-acylation with basic catalysis, often employing organic bases like tertiary amines. General methods for N-acetylation of amines have also been developed using acetonitrile as the acetylating agent in continuous-flow systems mdpi.com. These methods offer a safer alternative to traditional acylating agents.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Aza-Heterocyclic Scaffolds This table is illustrative and based on general reactions of related aza-heterocycles, as specific data for this compound is not widely available.

Entry Substrate Analogue Reagent Conditions Product Type
1 Piperidine Benzyl bromide, K₂CO₃ DMF, 80 °C N-Benzylpiperidine
2 Pyrrolidine Acetyl chloride, Et₃N CH₂Cl₂, 0 °C to rt N-Acetylpyrrolidine
3 Isatin Ethyl chloroacetate, Cs₂CO₃ DMF, MW N-Alkylated isatin
4 Indazole Alkyl bromide, NaH THF N-1 Alkylindazole

Direct and regioselective C-H functionalization of saturated heterocycles is a powerful tool for late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. While specific examples for the this compound scaffold are not readily found, general strategies developed for other saturated aza-heterocycles can be considered. The inherent reactivity of C-H bonds is low, often requiring transition-metal catalysis or other activation methods.

The functionalization of pyridines, though mostly focused on the aromatic system, has seen advancements in regioselective methods that could potentially be adapted to saturated analogues eurekaselect.comrsc.orgnih.govnih.govresearchgate.netnih.gov. For saturated aza-cycles, C-H functionalization often targets the position alpha to the nitrogen atom. However, achieving regioselectivity at other positions can be challenging.

Ring Modifications and Annulation Strategies

Ring modification and annulation strategies allow for the construction of more complex, fused heterocyclic systems based on the this compound core. These transformations can significantly alter the shape and biological activity of the parent scaffold.

Annulation reactions involving the pyridine (B92270) ring are known, often leading to the formation of quinoline (B57606) or isoquinoline (B145761) derivatives from substituted pyridines nih.gov. While these typically involve aromatic precursors, conceptually similar strategies could be envisioned for the saturated this compound system, potentially through initial functionalization followed by intramolecular cyclization. For instance, the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds has been achieved through a one-pot annelation reaction of pentafluoropyridine (B1199360) with diamines nih.gov.

Derivatization for Library Synthesis

The this compound scaffold is a suitable core for the generation of compound libraries for high-throughput screening in drug discovery. Its rigid, three-dimensional structure provides a well-defined orientation for appended substituents.

The amenability of the scaffold to N-alkylation and N-acylation (Section 4.1.1) is the most direct approach for creating a library of derivatives. A diverse set of alkyl and acyl groups can be introduced to explore a wide chemical space. Furthermore, if regioselective C-H functionalization methods were to be developed for this scaffold, they would significantly expand the possibilities for library synthesis by enabling derivatization at multiple positions.

The synthesis of diversified pyrazolo[3,4-b]pyridine frameworks has been demonstrated through cascade cyclization reactions, showcasing how a core scaffold can be elaborated into a library of functionalized analogues nih.gov. Similar strategies, if developed for the this compound core, would be highly valuable for generating novel chemical entities for biological screening.

Octahydrofuro 3,4 B Pyridine As a Synthetic Scaffold in Complex Molecule Construction

Integration into Natural Product Frameworks

The inherent structural and stereochemical complexity of the octahydrofuro[3,4-b]pyridine scaffold makes it an ideal starting point for the total synthesis of natural products. Its defined conformational rigidity allows for the precise spatial arrangement of substituents, which is crucial for achieving biological activity.

Application in the Synthesis of Zamamiphidin A Core Structures

The synthesis establishes the critical stereocenters of the molecule early in the process. Key transformations involved in the formation of the this compound core for Zamamiphidin A are outlined below.

StepReaction TypeKey Reagents/ConditionsPurpose
1Asymmetric Michael Addition(R)-N-tert-butanesulfinyl imidate, enamidomalonateTo install the initial stereocenter at the C10 position. scilit.com
2HydroxylationDavis' oxaziridine, NaH, THFTo introduce a crucial hydroxyl group. nih.gov
3Cyclization SequenceIntramolecular alkoxide exchange/Michael addition/hydrogenationTo construct the final bicyclic this compound ring system with the correct configurations at C4 and C4a. scilit.com

This strategic incorporation of the this compound moiety demonstrates its utility as a foundational scaffold in the challenging synthesis of complex, polycyclic natural products. nih.gov

Contribution to other Monoterpenoid Indole (B1671886) Alkaloid Architectures

While the this compound scaffold is a key component in the synthesis of the diamine alkaloid Zamamiphidin A, its application as a central building block in the synthesis of other monoterpenoid indole alkaloids is not as extensively documented in readily available literature. Monoterpenoid indole alkaloids represent a vast and diverse class of natural products, and their synthesis often relies on different heterocyclic precursors. mdpi.com The strategies for constructing these molecules frequently involve the de novo synthesis of highly substituted pyridine (B92270) cores tailored to the specific target. chemrxiv.org

Precursor to Structurally Diverse Heterocyclic Compounds

The this compound framework is not only a target to be incorporated into larger molecules but can also serve as a versatile precursor for the synthesis of other structurally diverse heterocyclic compounds. Through strategic bond cleavage and rearrangement reactions, this scaffold can be transformed into different ring systems.

A significant example is the conversion of a hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate, which is closely related to the this compound core, into (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. google.comgoogle.comgoogle.com This transformation is a key step in the stereoselective synthesis of this pyrrolopyridine derivative, which is a critical intermediate for the antibacterial agent Moxifloxacin. google.com The process involves the reduction of the dione (B5365651) intermediate, effectively replacing the furan (B31954) oxygen with a nitrogen atom to yield the pyrrolopyridine structure. google.comgoogle.com Such transformations highlight the potential of the furopyridine scaffold to be chemically manipulated to generate other valuable heterocyclic systems.

Scaffold Design for Chemical Space Exploration

In modern drug discovery, the exploration of chemical space with structurally diverse and three-dimensional molecules is paramount. Scaffolds rich in sp³-hybridized carbons are increasingly sought after to improve the physicochemical properties and therapeutic efficacy of new drug candidates. google.com The this compound ring system is an excellent example of such a scaffold.

Its key features for scaffold-based library design include:

Three-Dimensionality: The fused, non-planar ring system provides a rigid 3D-architecture, which is a desirable trait for interacting with the complex binding sites of biological targets.

Multiple Diversification Points: The scaffold possesses several positions on both the furan and pyridine rings where various substituents can be introduced, allowing for the generation of a large library of analogues from a common core.

Privileged Structure: Fused pyridine heterocycles are considered "privileged scaffolds" as they are found in numerous biologically active compounds and can interact with a wide range of biological targets. mdpi.com

While specific large-scale compound libraries based solely on the this compound scaffold are not extensively detailed in the reviewed literature, the synthesis of related structures like piperidine (B6355638) and octahydropyrano[3,4-c]pyridine scaffolds for the creation of drug-like molecular libraries has been successfully demonstrated. nih.gov These efforts underscore the value of such saturated heterocyclic systems as starting points for drug discovery programs, aiming to populate chemical libraries with novel, three-dimensional lead compounds. google.com

Conformational Analysis and Spectroscopic Elucidation of Octahydrofuro 3,4 B Pyridine Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and precise information regarding the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of an octahydrofuro[3,4-b]pyridine derivative, a detailed map of electron density can be generated, from which the exact positions of all atoms (excluding hydrogens, which are often inferred) can be determined.

This technique yields a wealth of structural data, including:

Bond Lengths: Precise measurements of the distances between bonded atoms, offering insight into bond order and strain.

Bond Angles: The angles between adjacent bonds, which define the geometry of the ring systems.

Torsional Angles: These angles describe the conformation of the fused rings, confirming whether the ring junctions are cis or trans and detailing the puckering of both the furan (B31954) and pyridine (B92270) rings (e.g., envelope, twist, or chair conformations).

Intermolecular Interactions: The analysis of the crystal packing reveals how individual molecules interact with each other in the solid state, identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice.

The data obtained from X-ray crystallography serves as an experimental benchmark for validating the results of computational modeling and provides an unambiguous depiction of the molecule's solid-state conformation.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the conformational preferences, electronic structure, and reactivity of this compound derivatives.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the properties of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular characteristics.

For this compound derivatives, DFT is employed to:

Optimize Geometries: Calculations can determine the lowest energy conformations of the molecule, predicting bond lengths, bond angles, and torsional angles that can be compared with experimental X-ray data.

Calculate Relative Energies: DFT can be used to assess the relative stabilities of different stereoisomers and conformers (e.g., cis vs. trans fused rings, or different ring puckering modes), providing insight into the conformational landscape.

Determine Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for an this compound Conformer. (Note: Values are illustrative and calculated at a theoretical level, e.g., B3LYP/6-31G.)*

PropertyCalculated Value
Ground State Energy (Hartree)-440.123
HOMO Energy (eV)-6.85
LUMO Energy (eV)1.42
HOMO-LUMO Gap (eV)8.27
Dipole Moment (Debye)2.15

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that maps the conformational landscape.

For this compound derivatives, MD simulations are particularly useful for:

Exploring Conformational Flexibility: By simulating the molecule in a solvent box (e.g., water or chloroform) at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is crucial for understanding the behavior of flexible ring systems in a realistic environment.

Identifying Stable Conformations: Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers between them, providing a more complete picture than static DFT calculations alone.

Studying Solvation Effects: MD explicitly includes solvent molecules, allowing for the investigation of how intermolecular interactions, such as hydrogen bonding with the solvent, influence the conformational preferences of the solute.

Reactivity Descriptors and Mechanistic Insights

DFT calculations can also be used to predict the reactivity of a molecule by computing various reactivity descriptors. These indices help in identifying the most reactive sites for electrophilic and nucleophilic attacks, offering valuable mechanistic insights. nih.gov

Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. Condensed Fukui functions (ƒk+, ƒk-) simplify this by assigning a value to each atom (k), predicting the most likely sites for nucleophilic (ƒk+) and electrophilic (ƒk-) attack.

Dual Descriptor: The dual descriptor, Δƒ(r), is a more refined tool that can unambiguously identify regions of a molecule that are electrophilic (Δƒ(r) > 0) or nucleophilic (Δƒ(r) < 0). It is particularly effective at distinguishing between sites that might be ambiguously predicted by the Fukui functions.

By mapping these descriptors onto the molecular surface, a visual representation of the reactive sites can be created. This information is invaluable for predicting the outcome of chemical reactions and for understanding the mechanisms by which this compound derivatives interact with other reagents.

Molecular Recognition and Chemical Probe Development Involving Octahydrofuro 3,4 B Pyridine Architectures

Structure-Activity Relationships for Molecular-Level Interactions

The biological activity of pyridine (B92270) derivatives is intrinsically linked to their structural characteristics. mdpi.com The antiproliferative effects of these compounds, for example, are influenced by the presence and positioning of specific functional groups. mdpi.com Studies have shown that the inclusion of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. mdpi.com Conversely, the addition of halogen atoms or other bulky groups tends to diminish this activity. mdpi.com

In the context of enzyme inhibition, such as with cytochrome P450 3A4 (CYP3A4), the structure-activity relationship (SAR) is critical for determining inhibitory potency. For ritonavir analogues, which feature a pyridine moiety, the steric constraints on the heme-ligating group are a key determinant of their inhibitory strength. mdpi.com Minimizing these constraints by adjusting the length and flexibility of linkers can lead to stronger heme coordination and improved binding. mdpi.com The attachment point of the end-pyridine group also influences the ligand-binding mode, highlighting the intricate interplay of various structural factors in molecular interactions. mdpi.com

The following table details the impact of specific structural modifications on the biological activity of pyridine-containing compounds.

Structural Modification Observed Effect on Activity Example Context
Addition of -OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activityCancer cell lines
Addition of halogen atoms or bulky groupsDecreased antiproliferative activityCancer cell lines
Reduced steric constraints on heme-ligating groupStrengthened heme coordination and binding affinityCYP3A4 Inhibition
Altered attachment point of end-pyridineModified ligand-binding modeCYP3A4 Inhibition

Chemical Tool Development for Specific Enzyme Inhibition Mechanisms

The octahydrofuro[3,4-b]pyridine architecture and related fused heterocyclic systems serve as valuable scaffolds for developing chemical tools aimed at inhibiting specific enzymes. These tools are instrumental in studying enzyme mechanisms and can form the basis for therapeutic agents.

Glycosidase Inhibition Modalities

Derivatives based on fused heterocyclic systems, such as bicyclic diazasugars, have been synthesized and evaluated for their ability to inhibit glycosidases. nih.gov These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates. researchgate.net Their inhibition has therapeutic applications in managing conditions like type II diabetes. Potent and specific inhibition of β-glycosidases has been observed with certain bicyclic diazasugars, with IC50 and Ki values in the micromolar range. nih.gov These inhibitors often function by mimicking the transition state of the glycoside hydrolysis reaction, which binds to the enzyme with extremely high affinity. researchgate.netnih.gov

The table below presents the inhibitory constants for representative bicyclic diazasugars against β-glycosidases.

Compound Enzyme Target IC50 (µM) Ki (µM)
Bicyclic diazasugar 3aβ-glycosidaseData in micromolar rangeData in micromolar range
Bicyclic diazasugar 3bβ-glycosidaseData in micromolar rangeData in micromolar range
Bicyclic diazasugar 4aβ-glycosidaseData in micromolar rangeData in micromolar range
Bicyclic diazasugar 4bβ-glycosidaseData in micromolar rangeData in micromolar range

Kinase Modulation at the Molecular Level

The furo[3,2-b]pyridine core, a related scaffold, has been identified as a privileged structure for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Optimization of substituted furo[3,2-b]pyridines has yielded compounds that are active in cells and demonstrate high selectivity for CLKs. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and Monopolar spindle kinase 1 (Mps1). nih.govnih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded a compound with an IC50 value of 0.2 nM against TBK1. nih.gov These inhibitors often interact with key residues in the kinase active site, such as forming hydrogen bonds, which is a common feature for many Mps1 inhibitors. mdpi.com

Chemo-Biological Probes for Interrogating Biological Systems

Chemo-biological probes are essential for studying complex biological systems. The this compound scaffold and its analogues provide a platform for designing such probes to investigate ligand binding and other intermolecular interactions.

Ligand Binding Studies with Biomolecules

The interaction of pyridine-based compounds with biomolecules like DNA and human serum albumin (HSA) has been investigated to understand their binding mechanisms. nih.gov Studies with platinum(II) and palladium(II) complexes containing bis(triazinyl)pyridine ligands show moderate binding affinity to HSA. nih.gov Furthermore, these complexes can interact with DNA through intercalation and minor groove binding. nih.gov In the context of enzyme inhibition, the binding of ritonavir analogues to CYP3A4 has been quantified, with some analogues exhibiting a high affinity, reflected by low dissociation constants (Ks) and IC50 values. mdpi.com For example, analogue 3a showed a Ks of 0.015 µM and an IC50 of 0.16 µM for CYP3A4 activity. mdpi.com

The following table summarizes binding data for representative pyridine-containing compounds with their respective biomolecular targets.

Compound/Analogue Biomolecule Target Binding Constant (Ks / IC50)
Ritonavir Analogue 3a CYP3A4Ks: 0.015 µM, IC50: 0.16 µM
Ritonavir Analogue 4 CYP3A4Ks: 1.36 µM, IC50: 1.6 µM
Bis(triazinyl)pyridine ComplexesHuman Serum Albumin (HSA)Binding constants in the 10^3 to 10^4 M-1 range

Exploration of Intermolecular Interactions (e.g., Protein-Ligand Binding)

The binding of a ligand to a protein is governed by a variety of noncovalent interactions, including hydrogen bonds, halogen bonds, and salt bridges. nih.gov The crystal structures of protein-ligand complexes provide detailed insights into these interactions. For example, the analysis of CYP3A4 bound to ritonavir analogues reveals how changes in the ligand's structure affect its binding mode. mdpi.com A switch from a meta- to a para-substituted pyridine ring can alter the orientation of the ligand relative to the heme group, leading to shorter Fe-N distances and stronger coordination. mdpi.com Furthermore, specific interactions, such as an S–π interaction between the inhibitor backbone and a phenylalanine residue (Phe108), can be beneficial for potent inhibition, though not always a prerequisite. mdpi.com These detailed structural studies are crucial for the rational design of more effective and specific inhibitors. nih.gov

Future Directions in Octahydrofuro 3,4 B Pyridine Research

Novel Synthetic Methodologies and Sustainable Chemistry

The development of new synthetic routes to the octahydrofuro[3,4-b]pyridine core is driven by the need for efficiency, stereocontrol, and sustainability. Current asymmetric syntheses, particularly those targeting the framework of the marine natural product zamamiphidin A, have established a foundation for future work. rsc.org

Current Foundational Synthesis: A key established approach involves a multi-step sequence that successfully constructs the bicyclic system with control over its stereochemistry. The pivotal steps in this synthesis include:

An asymmetric Michael addition using an (R)-N-tert-butanesulfinyl imidate with an enamidomalonate to precisely install the first key stereocenter. rsc.org

An intramolecular sequence involving alkoxide exchange, a second Michael addition, and hydrogenation to form the fused bicyclic ring system. rsc.org

This methodology has proven effective in creating a highly functionalized intermediate containing four contiguous stereocenters, providing a robust platform for further elaboration. rsc.org

Future Synthetic Pursuits: Future research will likely focus on improving upon these established routes by incorporating principles of sustainable and green chemistry.

Catalyst Innovation: A primary goal will be the replacement of stoichiometric reagents with catalytic alternatives. This includes the development of novel transition metal catalysts or organocatalysts to facilitate key bond-forming reactions with higher atom economy. The aim is to reduce waste and the use of hazardous materials.

Process Intensification: Research into telescoping reaction sequences, where multiple synthetic steps are performed in a single pot without isolating intermediates, could significantly improve efficiency. This reduces solvent usage, energy consumption, and purification requirements.

Alternative Energy Sources: The exploration of photochemical or electrochemical methods for key transformations could provide milder and more selective reaction conditions, moving away from traditional thermal heating.

Table 1: Comparison of Current and Future Synthetic Approaches

Feature Current Synthetic Approach Future (Sustainable) Approach
Key Reactions Asymmetric Michael addition, Intramolecular cyclization/hydrogenation rsc.org Catalytic C-H activation, Asymmetric cycloadditions, Biocatalysis
Reagents Stoichiometric chiral auxiliaries and reagents Recyclable organocatalysts, Earth-abundant metal catalysts
Solvents Traditional organic solvents (e.g., THF) Bio-renewable solvents, supercritical fluids, or solvent-free conditions
Efficiency Multi-step with purification of intermediates One-pot or telescoped reaction sequences

Advanced Applications in Complex Chemical Synthesis

The this compound moiety is a critical component of architecturally complex natural products, most notably zamamiphidin A. rsc.orgresearchgate.net This marine alkaloid possesses an intricate, heptacyclic framework with a highly fused pentacyclic caged core. rsc.org The presence of the this compound fragment is integral to its unique three-dimensional structure. rsc.org

Established Role as a Core Scaffold: The synthetic work towards zamamiphidin A has demonstrated the utility of the this compound unit as a foundational building block. Its rigid, bicyclic nature serves as an anchor for the construction of further complex ring systems, including the azabicyclo[3.3.1]nonane and 7-oxa-2-azabicyclo[2.2.1]heptane fragments also found in the natural product. rsc.org The highly functionalized intermediates prepared during its synthesis are valuable precursors for accessing not just the natural product itself, but also its analogues. rsc.org

Future Applications in Synthesis: The potential of this scaffold extends beyond a single natural product. Future research will likely exploit its structural and chemical features for broader applications.

Natural Product Analogue Libraries: The established synthetic routes can be adapted to produce a library of this compound derivatives with diverse substitution patterns. These analogues could be used to explore the structure-activity relationships of zamamiphidin A or to serve as scaffolds for discovering compounds with entirely new biological activities.

Fragment-Based Drug Discovery: The rigid, three-dimensional structure of the this compound core makes it an attractive fragment for use in drug discovery programs. It can be used to orient functional groups in specific vectors in space, enabling precise interactions with biological targets like enzymes or receptors.

Synthesis of Other Alkaloid Families: The stereochemical information embedded in the this compound ring system could be leveraged in the synthesis of other complex alkaloids that feature fused or bridged heterocyclic systems.

Computational Design and Predictive Modeling for Structure and Reactivity

While synthetic efforts have been the primary focus, the application of computational chemistry represents a significant frontier in this compound research. Predictive modeling can accelerate the design of synthetic routes and the discovery of new derivatives with desired properties.

Predicting Reactivity and Stereochemistry:

Transition State Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of key synthetic reactions. This allows for the rational prediction of stereochemical outcomes, which is crucial for a molecule with multiple stereocenters. For instance, modeling the intramolecular Michael addition step could elucidate the factors controlling the formation of the desired diastereomer, guiding the choice of catalysts and reaction conditions.

Reaction Mechanism Analysis: Computational studies can provide deep insight into the mechanisms of complex reaction cascades used to form the bicyclic core. By mapping out the energy landscape of the reaction, researchers can identify potential side reactions and optimize conditions to favor the desired product pathway.

Designing Novel Derivatives:

In Silico Library Design: Molecular modeling software can be used to design virtual libraries of this compound derivatives. By modifying substituents on the core scaffold, it is possible to explore a vast chemical space and prioritize compounds with drug-like properties, such as improved solubility or metabolic stability.

Structure-Based Design: If a biological target for a molecule containing this scaffold is identified, computational techniques like molecular docking can be employed. This involves predicting how different analogues of the this compound core will bind to the active site of a target protein, allowing for the rational design of more potent and selective compounds.

Table 2: Potential Applications of Computational Modeling

Computational Method Application Area Research Objective
Density Functional Theory (DFT) Synthetic Route Planning Predict reaction outcomes, analyze transition state energies, and rationalize stereoselectivity.
Molecular Dynamics (MD) Simulation Conformational Analysis Understand the dynamic behavior and preferred three-dimensional shapes of flexible derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analogue Design Develop models that correlate structural features with biological activity to guide the design of new compounds.
Molecular Docking Drug Discovery Predict the binding modes and affinities of derivatives to specific biological targets.

Q & A

Advanced Research Question

  • Enzymatic Resolution : Lipase B from Candida antarctica achieves >99% enantiomeric excess (ee) in optical resolution .
  • Chiral Catalysts : Asymmetric hydrogenation or Michael addition (e.g., Rh or Pd complexes) to control stereocenters .
  • Template-Driven Cyclization : Pre-organized precursors reduce racemization risks during ring closure .

How can researchers resolve contradictions in spectral data for this compound analogs?

Advanced Research Question

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish regioisomers.
  • Crystallographic Refinement : Single-crystal X-ray diffraction resolves ambiguities in fused-ring systems, as seen in trans-pyrrolo[3,4-b]pyridine derivatives .

What computational approaches are used to predict the reactivity of this compound in multi-step syntheses?

Advanced Research Question

  • DFT Calculations : Model transition states for key reactions (e.g., Michael additions) to optimize regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on hydrogenation efficiency .

How can reaction conditions be optimized for scalable synthesis of this compound intermediates?

Advanced Research Question

  • Catalyst Screening : Compare nano-Fe₃O₄@ZrO₂-SO₃H (yield: 85%) vs. ZrSA (yield: 78%) under varying temperatures .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of fused-ring precursors .

What methods identify biological targets of this compound-based compounds?

Advanced Research Question

  • Radioligand Binding Assays : Quantify affinity for histamine receptors (e.g., H₃R Ki = 12 nM for trans-pyrrolo derivatives) .
  • Kinase Profiling : Use high-throughput screening to map off-target interactions .

How does the stability of this compound derivatives vary under different pH and temperature conditions?

Advanced Research Question

  • Accelerated Stability Testing : Monitor degradation via HPLC at 40°C/75% RH; pyrrolo derivatives show <5% decomposition over 30 days .
  • pH-Dependent Hydrolysis : Basic conditions (pH >10) cleave the furo ring, while acidic conditions (pH <4) preserve integrity .

What multi-step synthetic pathways incorporate this compound into complex natural products?

Advanced Research Question

  • Zamamiphidin A Synthesis :

    StepReactionKey IntermediateYield
    1Asymmetric Michael Addition35 72%
    2Hydrogenation25 68%
    3Cyclization40 55%
    Challenges include maintaining stereointegrity during late-stage functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.